4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate
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Overview
Description
4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of a furan ring and multiple chiral centers adds to the compound’s complexity and potential for unique biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-containing reagent.
Functional Group Modifications: The tert-butyl and ethyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques like crystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other functional groups.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity can be explored in various assays to determine its effects on different biological pathways. It might serve as a lead compound in drug discovery programs.
Medicine
In medicinal chemistry, derivatives of pyrrolidine are often investigated for their pharmacological properties. This compound could be studied for its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, modulating their activity. The presence of chiral centers can lead to enantioselective interactions, which are crucial in drug design.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl 2-ethyl (2R,4R)-5-(phenyl)pyrrolidine-2,4-dicarboxylate: Similar structure but with a phenyl ring instead of a furan ring.
4-tert-butyl 2-ethyl (2R,4R)-5-(thiophene-2-yl)pyrrolidine-2,4-dicarboxylate: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 4-tert-butyl 2-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate can impart unique electronic properties and reactivity compared to its phenyl or thiophene analogs. This can lead to different biological activities and applications.
Properties
IUPAC Name |
4-O-tert-butyl 2-O-ethyl (2R,4R)-5-(furan-2-yl)pyrrolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-20-15(19)11-9-10(14(18)22-16(2,3)4)13(17-11)12-7-6-8-21-12/h6-8,10-11,13,17H,5,9H2,1-4H3/t10-,11-,13?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXVIECQDKYSBE-KKPNGEORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@H](C(N1)C2=CC=CO2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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